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Introduction

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in
regulating a diverse array of physiological processes within the central nervous system,
including energy homeostasis, sleep-wake cycles, and emotional responses.[1] Its effects are
mediated through two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH
receptor 2 (MCHRZ2).[1] In rodents, only MCHRL1 is functionally expressed, making it a key
target for studying MCH's influence on neuronal circuitry. [Alal7]-MCH is a potent and
selective synthetic analog of MCH, demonstrating a higher affinity for MCHR1 over MCHRZ2,
rendering it an invaluable pharmacological tool for investigating the specific roles of MCH
signaling in neuronal activation and synaptic plasticity.[2][3][4] These application notes provide
detailed protocols for utilizing [Alal7]-MCH to study neuronal activation patterns, along with a
summary of its quantitative effects and a depiction of the underlying signaling pathways.

Data Presentation

The following table summarizes the quantitative data regarding the binding and functional
characteristics of [Alal7]-MCH at MCH receptors, as well as its observed effects on synaptic
transmission.
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Parameter Receptor Value Species Reference
Binding Affinity

_ MCHR1 0.16 nM Human 121131141
(Ki)
MCHR2 34 nM Human [2][3114]
Functional

MCHR1 17 nM Human [31[4]

Potency (EC50)
MCHR2 54 nM Human [31[4]
Effect on Increased
SEPSCs (dLS MCHR1 Frequency Mouse [5]
neurons) (p=0.0025)

No significant
change in

MCHR1 ) Mouse [5]
Amplitude

(p=0.021)

Signaling Pathways

Activation of MCH receptors by [Alal7]-MCH initiates intracellular signaling cascades through
the coupling of distinct G proteins. MCHR1 primarily couples to Gi and Gq proteins. The Gi
pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (CAMP) levels. The Gqg
pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3)
and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG
activates protein kinase C (PKC). These pathways ultimately modulate neuronal excitability and
gene expression.
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MCH Receptor 1 (MCHR1) Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for investigating the effects of [Ala17]-MCH on
neuronal activity using electrophysiology and calcium imaging.

Experimental Workflow

The general workflow for studying the impact of [Alal7]-MCH on neuronal circuits involves
several key stages, from initial experimental design to data analysis and interpretation.
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General workflow for studying [Alal17]-MCH effects.
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Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
in Acute Brain Slices

This protocol details the steps for recording spontaneous excitatory postsynaptic currents

(SEPSCs) from neurons in acute brain slices to assess the impact of [Alal7]-MCH.

1. Materials:

[Alal7]-MCH (prepare stock solution in sterile water or appropriate solvent, then dilute to
working concentrations in artificial cerebrospinal fluid - aCSF)

Acute brain slices (e.g., from mouse or rat hippocampus, cortex, or hypothalamus)

aCSF (composition in mM: 124 NacCl, 2.5 KCI, 1.25 NaH2PO4, 2 MgS04, 2 CaCl2, 26
NaHCOS3, and 10 glucose, bubbled with 95% 02/5% CO2)

Internal solution for patch pipette (composition in mM: 130 Cs-methanesulfonate, 10 CsCl, 4
NaCl, 10 HEPES, 1 MgCI2, 5 EGTA, 2.2 QX-314, 5 phosphocreatine, 2 ATP-Mg, and 0.3
GTP-Na, pH adjusted to 7.2-7.3 with CsOH)

Patch-clamp rig with amplifier, digitizer, and data acquisition software
Vibrating microtome

Water bath
. Methods:

Slice Preparation:

[e]

Anesthetize and decapitate the animal according to approved institutional protocols.

o

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

o

Cut 250-350 um thick coronal or sagittal slices using a vibrating microtome.

[¢]

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30
minutes to recover, then maintain at room temperature.
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e Recording Setup:

o Transfer a slice to the recording chamber on the microscope stage and continuously
perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

o Visualize neurons using infrared-differential interference contrast (IR-DIC) microscopy.
o Pull borosilicate glass pipettes to a resistance of 3-6 MQ when filled with internal solution.

o Data Acquisition:

[e]

Establish a whole-cell patch-clamp configuration on a target neuron.

o To record sEPSCs, clamp the neuron at a holding potential of -70 mV. To isolate SEPSCs,
a GABAA receptor antagonist (e.g., picrotoxin, 100 uM) can be added to the aCSF.

o Record baseline sEPSC activity for 5-10 minutes.

o Bath-apply [Alal7]-MCH at a working concentration (e.g., 100 nM - 1 uM) and continue
recording for 10-20 minutes.

o If possible, perform a washout by perfusing with aCSF without [Alal7]-MCH to observe
reversibility.

o Data Analysis:
o Detect and analyze sEPSCs using appropriate software (e.g., Clampfit, Mini Analysis).

o Measure the frequency, amplitude, and kinetics (rise and decay times) of SEPSCs before,
during, and after [Alal17]-MCH application.

o Perform statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) to compare
the different conditions.

Protocol 2: Calcium Imaging in Cultured Neurons

This protocol describes how to use calcium imaging to measure changes in intracellular
calcium levels in response to [Alal7]-MCH application in primary neuronal cultures.
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. Materials:
[Ala17]-MCH
Primary neuronal cultures (e.g., hippocampal or cortical neurons)
Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
Pluronic F-127
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
Fluorescence microscope with a sensitive camera and appropriate filter sets
Image acquisition and analysis software
. Methods:
Cell Culture and Dye Loading:

o Plate primary neurons on glass-bottom dishes or coverslips and culture under standard

conditions.

o Prepare a loading solution of the calcium indicator dye (e.g., 2-5 uM Fluo-4 AM with 0.02%
Pluronic F-127 in HBSS).

o Incubate the neuronal cultures with the loading solution for 30-45 minutes at 37°C in the
dark.

o Wash the cells gently with fresh HBSS to remove excess dye and allow for de-
esterification for at least 20 minutes at room temperature.

Imaging Setup:
o Mount the dish or coverslip on the microscope stage and perfuse with HBSS.
o Identify a field of view with healthy-looking neurons.

Image Acquisition:
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o Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-5 Hz).

o Apply [Alal7]-MCH to the imaging chamber at the desired final concentration (e.g., 100
nM - 1 uM).

o Continue acquiring images to capture the calcium response.

o To confirm cell viability and a functional calcium response, a positive control such as a
high potassium solution can be applied at the end of the experiment.

o Data Analysis:

o

Define regions of interest (ROIs) around the cell bodies of individual neurons.

[¢]

Measure the mean fluorescence intensity within each ROI for each frame.

o

Calculate the change in fluorescence relative to the baseline (AF/FO, where FO is the
baseline fluorescence).

[¢]

Analyze the amplitude, duration, and frequency of calcium transients before and after
[Alal7]-MCH application.

[¢]

Perform statistical analysis to determine the significance of any observed changes.

Logical Relationships

The application of [Alal7]-MCH provides a means to dissect the role of MCHRL1 activation in
modulating neuronal circuit activity. By selectively activating this receptor, researchers can
investigate its influence on both excitatory and inhibitory synaptic transmission, ultimately
shaping the output of individual neurons and the dynamics of the entire network.
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Investigative logic of using [Alal7]-MCH.

Conclusion

[Alal7]-MCH is a powerful and selective agonist for the MCH1 receptor, making it an essential
tool for neuroscientists and drug development professionals. The protocols outlined in these
application notes provide a solid foundation for utilizing this compound to investigate the
intricate ways in which MCH signaling modulates neuronal activity and synaptic function. By
employing techniques such as electrophysiology and calcium imaging, researchers can gain
valuable insights into the role of the MCH system in both normal brain function and in the
pathophysiology of various neurological and psychiatric disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b15607512?utm_src=pdf-custom-synthesis
https://journals.physiology.org/doi/full/10.1152/ajpcell.00210.2022
https://www.researchgate.net/figure/Signalling-pathways-of-melanin-concentrating-hormone-receptor-1-MCHR1-left-panel-and_fig5_326338948
https://pmc.ncbi.nlm.nih.gov/articles/PMC4850588/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4850588/
https://www.slideshare.net/slideshow/g-protein-coupled-receptors-and-their-signaling-mechanism/41716310
https://www.semanticscholar.org/paper/MCH-receptors-gene-structure-in-vivo-expression-Chung-Saito/83d8ebff31c50a6a3598f82a07a729c65ce04e4f/figure/1
https://www.semanticscholar.org/paper/MCH-receptors-gene-structure-in-vivo-expression-Chung-Saito/83d8ebff31c50a6a3598f82a07a729c65ce04e4f/figure/1
https://www.benchchem.com/product/b15607512#ala17-mch-for-studying-neuronal-activation-patterns
https://www.benchchem.com/product/b15607512#ala17-mch-for-studying-neuronal-activation-patterns
https://www.benchchem.com/product/b15607512#ala17-mch-for-studying-neuronal-activation-patterns
https://www.benchchem.com/product/b15607512#ala17-mch-for-studying-neuronal-activation-patterns
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15607512?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

